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Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B2491723

1-(1-Phenylethyl)piperazine is a heterocyclic organic compound built upon the versatile
piperazine scaffold. The structure is characterized by a six-membered piperazine ring, which
contains two nitrogen atoms at opposing positions, substituted at one nitrogen with a 1-
phenylethyl group.[1] This seemingly simple molecule, identified by its CAS Number 69628-75-
7, serves as a significant building block and research tool in medicinal chemistry and
neuropharmacology.[2] The piperazine moiety is a privileged structure in drug development,
appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its
ability to engage with a wide range of biological targets.[3] The addition of the chiral phenylethyl
group introduces specific steric and electronic features that guide its interactions with
neurotransmitter systems, particularly the dopamine and serotonin pathways.[1]

This guide provides an in-depth exploration of the core chemical properties of 1-(1-
Phenylethyl)piperazine, moving beyond a simple data sheet to offer insights into its synthesis,
reactivity, analytical characterization, and pharmacological context. The content herein is
curated for researchers, medicinal chemists, and drug development professionals who require
a foundational understanding of this compound for application in their work.

Section 1: Chemical Identity and Physicochemical
Properties
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The fundamental identity of a compound dictates its behavior in both chemical and biological
systems. The key identifiers and computed physicochemical properties of 1-(1-
Phenylethyl)piperazine are summarized below. These values are critical for predicting its
solubility, membrane permeability, and general handling characteristics.

Property Value Source
IUPAC Name 1-(1-phenylethyl)piperazine [4]

CAS Number 69628-75-7 [2]
Molecular Formula C12H1sN2

Molecular Weight 190.28 g/mol

Canonical SMILES EE(CFC(::CCzCl)NZCCNC [4]

PYBNQKSXWAIBKN-
InChiKey [4]
UHFFFAOYSA-N

Form Solid

XLogP3-AA 1.5 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor

C:;untg p 2 4]
Topological Polar Surface Area  15.3 A2 [4]

Table 1: Key Identifiers and Computed Physicochemical Properties of 1-(1-
Phenylethyl)piperazine.

Expert Insight: The computed XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating
that the compound is likely to have good oral bioavailability and be capable of crossing the
blood-brain barrier, a crucial property for centrally acting agents. The single hydrogen bond
donor (the secondary amine) and two acceptor sites (both nitrogens) provide points for
interaction with biological targets.
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Section 2: Synthesis and Mechanistic
Considerations

The most common and direct route to synthesizing 1-(1-Phenylethyl)piperazine and its
analogues is through the nucleophilic substitution reaction known as N-alkylation. This involves
the reaction of a piperazine core with an appropriate electrophile.

Dominant Synthetic Pathway: Direct N-Alkylation

The direct alkylation of piperazine with (1-bromoethyl)benzene is a standard and efficient
method.[1] The causality behind this experimental choice lies in the nucleophilicity of the
secondary amines of piperazine and the electrophilicity of the benzylic carbon in the alkyl
halide, which is activated towards substitution.

A key challenge in this synthesis is controlling selectivity. Piperazine has two nucleophilic
nitrogen atoms. If piperazine is used as the limiting reagent, a significant amount of the
disubstituted product, 1,4-bis(1-phenylethyl)piperazine, can be formed. To ensure
monosubstitution, an excess of piperazine is typically used, making it both a reactant and the
solvent or co-solvent. This statistical approach ensures the electrophile is more likely to
encounter an unreacted piperazine molecule than a monosubstituted one.

Piperazine (Excess)
(1-Bromoethyl)benzene

Solvent (e.g., Ethanol)
Base (e.g., K2CO3)

Reaction Vessel Aqueous Workup Column Chromatography . .
(HeatReflux) or Distillation 1-(1-Phenylethyl)piperazine

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 1-(1-Phenylethyl)piperazine.

Step-by-Step Laboratory Protocol for N-Alkylation
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This protocol is a self-validating system; successful isolation of the product with the expected
yield and purity confirms the efficacy of the chosen conditions.

» Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and
reflux condenser, add piperazine (5 equivalents, e.g., 43.0 g, 0.5 mol). The large excess is
crucial for minimizing disubstitution.

e Solvent and Base Addition: Add ethanol (100 mL) as a solvent to dissolve the piperazine.
Add a mild inorganic base such as potassium carbonate (K2COs, 2 equivalents, e.g., 27.6 g,
0.2 mol) to act as a scavenger for the HBr byproduct, driving the reaction to completion.

» Electrophile Addition: While stirring, slowly add (1-bromoethyl)benzene (1 equivalent, e.g.,
18.5 g, 0.1 mol) to the mixture. The addition should be dropwise to control any initial
exotherm.

e Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6
hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting
alkyl halide is consumed.

e Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off
the potassium carbonate and piperazine hydrobromide salts. Concentrate the filtrate under
reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane
(100 mL) and wash with water (3 x 50 mL) to remove the excess piperazine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate under vacuum to yield the crude product.

« Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation
to obtain pure 1-(1-Phenylethyl)piperazine.

Section 3: Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and
chromatographic techniques. While a publicly available, peer-reviewed spectrum for 1-(1-
phenylethyl)piperazine is not readily found, its spectral properties can be reliably predicted
based on its structure and data from close analogues like 1-phenylpiperazine and 1-(2-
phenylethyl)piperazine.[5][6][7]
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Predicted NMR and IR Data
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Technique

Predicted Chemical Shifts / .
. Structural Assignment
Frequencies

1H NMR

0 7.20-7.40 ppm (m, 5H) Aromatic protons (-CeHs)

0 3.40-3.50 ppm (g, 1H)

Methine proton (-CH(Ph)-)

& 2.80-3.00 ppm (t, 4H)

Piperazine protons adjacent to
N-H (-NH-CH2-)

& 2.40-2.60 ppm (t, 4H)

Piperazine protons adjacent to
N-CH (-N(R)-CHz-)

0 1.90-2.10 ppm (s, 1H)

Secondary amine proton (-
NH-)

0 1.35-1.45 ppm (d, 3H)

Methyl protons (-CHs)

13C NMR

Quaternary aromatic carbon

0 144-146 ppm
PP (C-ipso)

0 128-130 ppm

Aromatic carbons (C-ortho, C-

meta)

0 126-128 ppm

Aromatic carbon (C-para)

N-H stretch of secondary

0 65-67 ppm Methine carbon (-CH(Ph)-)
Piperazine carbons adjacent to
0 52-54 ppm
N-CH
Piperazine carbons adjacent to
0 45-47 ppm
N-H
0 20-22 ppm Methyl carbon (-CHs)
FT-IR 3250-3350 cm~1* (broad)

amine

3000-3100 cm~1 (sharp)

Aromatic C-H stretch

2800-3000 cm™1 (sharp)

Aliphatic C-H stretch

1450-1600 cm—1

Aromatic C=C bending
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1100-1150 cm™1 C-N stretch

Table 2: Predicted Spectroscopic Data for 1-(1-Phenylethyl)piperazine.

Mass Spectrometry and Fragmentation

Under electron ionization (El), the molecular ion peak (M*) would be expected at m/z 190. The
major fragmentation pathway for phenylpiperazine derivatives involves cleavage of the
piperazine ring.[8][9] The most characteristic fragmentation for 1-(1-Phenylethyl)piperazine
would be the benzylic cleavage to lose the methyl group, followed by cleavage of the
piperazine ring, leading to a prominent base peak.

Analytical Protocol: GC-MS for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and
identification of piperazine derivatives.[10]

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like
methanol or dichloromethane.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Inlet Temperature: 250 °C.

o Injection Volume: 1 pL with a split ratio of 20:1.

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20
°C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.
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o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the compound by its retention time and by comparing its mass
spectrum to a reference library or the predicted fragmentation pattern. Purity can be
estimated from the relative peak area in the total ion chromatogram (TIC).

Section 4: Reactivity at the Piperazine Core

The chemical reactivity of 1-(1-Phenylethyl)piperazine is dominated by the secondary amine
(N-H) at the 4-position of the piperazine ring. This nitrogen is nucleophilic and can readily
undergo reactions such as acylation, alkylation, and arylation. This reactivity is the cornerstone
of its utility as a scaffold, allowing for the systematic synthesis of derivative libraries to explore
structure-activity relationships (SAR).

4 N

Reactants

Product
1-(1-Phenylethyl)piperazine |

Base (e.g., EtsN) | 1-Acetyl-4-(1-phenylethyl)piperazine
Acetyl Chloride DCM, 0°C to RT
(R-COCI)

Click to download full resolution via product page

Figure 2: Reaction scheme for the N-acylation of 1-(1-Phenylethyl)piperazine.

Protocol for N-Acylation

This protocol describes the straightforward synthesis of an amide derivative.

o Setup: Dissolve 1-(1-Phenylethyl)piperazine (1 equivalent) in dry dichloromethane (DCM)
in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b2491723?utm_src=pdf-body
https://www.benchchem.com/product/b2491723?utm_src=pdf-body-img
https://www.benchchem.com/product/b2491723?utm_src=pdf-body
https://www.benchchem.com/product/b2491723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2491723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Base Addition: Add a non-nucleophilic base, such as triethylamine (EtsN, 1.2 equivalents), to
the solution.

e Acylation: Slowly add an acylating agent, such as acetyl chloride (1.1 equivalents), dropwise.
e Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

o Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry
over NazSQOa4, and concentrate to yield the crude amide product, which can be purified by
chromatography.

Section 5: Pharmacological Context and Research
Applications

Phenylpiperazine derivatives are well-established as modulators of monoamine
neurotransmitter systems.[3] Their pharmacological effects are primarily driven by interactions
with serotonin (5-HT) and dopamine (DA) receptors and transporters.[11]

Interaction with Serotonergic Systems

Many phenylpiperazine compounds act as non-selective, mixed serotonergic agents.[1] For
instance, the related compound 1-(1-Naphthyl)piperazine is a partial agonist at 5-HT1 receptor
subtypes while acting as an antagonist at 5-HT2 receptors.[1][12] This dual activity can lead to
complex behavioral outcomes, such as anxiolysis, which is often linked to activity at 5-HT1a and
5-HTzc receptors.[12] While specific binding data for 1-(1-Phenylethyl)piperazine is limited, it
is a reasonable hypothesis, based on its structural class, that it interacts with multiple 5-HT
receptor subtypes and may also bind to the serotonin transporter (SERT).[1]

Interaction with Dopaminergic Systems

The phenylethyl moiety is a classic pharmacophore for interaction with the dopamine
transporter (DAT). Research on 1-(1-Phenylethyl)piperazine has indicated weak dopamine
reuptake inhibition.[1] This is further supported by studies on closely related analogues; for
example, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective and
potent DAT ligand.[13] The ability of these compounds to inhibit dopamine reuptake is central
to their stimulant properties and their potential as research tools for studying conditions like
ADHD or substance abuse.[10][14]
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Figure 3: Hypothesized interactions of 1-(1-Phenylethyl)piperazine with neurotransmitter

systems.

Section 6: Safety and Handling Protocols

As with any active chemical compound, proper handling and safety procedures are paramount.
1-(1-Phenylethyl)piperazine possesses several hazards that must be managed in a laboratory

setting.

GHS Hazard Classification
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Hazard Code Statement Class Signal Word
) Acute Toxicity, Oral )
H302 Harmful if swallowed Warning
(Cat. 4)
Causes serious eye o _
H319 o Eye Irritation (Cat. 2) Warning
irritation
Harmful in contact Acute Toxicity, Dermal ]
H312 ] ] Warning
with skin (Cat. 4)
H315 Causes skin irritation Skin Irritation (Cat. 2) Warning
o Acute Toxicity, ]
H332 Harmful if inhaled ) Warning
Inhalation (Cat. 4)
May cause respiratory _
H335 STOT SE (Cat. 3) Warning

irritation

Table 3: GHS Hazard
Statements for 1-(1-
Phenylethyl)piperazin
e.[4]

Recommended Handling and PPE

o Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of
dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use
and dispose of them properly after handling.

o Body Protection: Wear a standard laboratory coat. For larger quantities, consider a
chemical-resistant apron or suit.
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o Respiratory Protection: If a fume hood is not available or for spill cleanup, use a NIOSH-
approved respirator with an appropriate organic vapor cartridge.

o Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents.

o Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
regulations. Do not allow the product to enter drains.

Conclusion

1-(1-Phenylethyl)piperazine is a compound of significant interest, bridging the gap between a
simple chemical building block and a complex pharmacological probe. Its properties are
defined by the interplay between the robust piperazine core and the chiral phenylethyl
substituent. A comprehensive understanding of its synthesis, reactivity, analytical signature,
and pharmacological context is essential for any scientist looking to leverage this molecule in
research. Its utility as a scaffold for creating diverse chemical libraries, combined with its
inherent activity on key CNS targets, ensures its continued relevance in the fields of medicinal
chemistry and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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